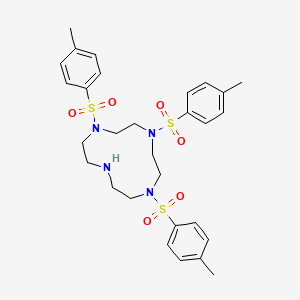

1,4,7-Tritosyl-1,4,7,10-Tetraazacyclododecan

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Biomedizinische Bildgebung

1,4,7,10-Tetraazacyclododecan-1,4,7,10-tetraessigsäure (DOTA) hat einen bedeutenden Einfluss auf das Gebiet der diagnostischen Bildgebung . Es ist nicht der einzige Metallchelat, der in der medizinischen Diagnostik eingesetzt wird, aber es ist der einzige, der einen signifikanten Einfluss auf alle wichtigen Bildgebungsmodalitäten Magnetresonanztomographie (MRT), Positronen-Emissions-Tomographie (PET), Einzelphotonen-Emissions-Computertomographie (SPECT) und Fluoreszenzbildgebung hat .

Vielseitigkeit mit Metallionen

Die Vielseitigkeit von DOTA, eine Vielzahl von Metallionen zu komplexieren, war ein Schlüsselfaktor für seine weit verbreitete Verwendung . DOTA wurde hauptsächlich mit der Lanthanidenreihe von Metallen verwendet, Gadolinium für die MRT, Europium und Terbium für Fluoreszenz und Neodym für die Nahinfrarot-Bildgebung .

Modifikation des Krankheitszustands

Die Leichtigkeit, mit der DOTA für verschiedene Krankheitszustände modifiziert werden kann, hat die Forschung in der Chemie von DOTA und der Modifikation der substituierenden Pendelarme dieses Makrozyklus vorangetrieben, um funktionelle, zielgerichtete und dual-modale Bildgebungsmittel zu schaffen .

Konjugation an Peptide

Die Leichtigkeit, mit der DOTA an Peptide konjugiert werden kann, hat zu gezielten Bildgebungsmitteln geführt, die in den Bereichen PET, SPECT und Strahlentherapie eingesetzt werden . Diese Modalitäten verwenden eine Vielzahl von Radiometallen, die mit DOTA komplexieren, z. B. 64Cu und 68Ga, die in klinischen PET-Scans verwendet werden, 111In und 90Y für SPECT und Strahlentherapie .

Konstruktion von zielgerichteten, metallhaltigen Mitteln

Bifunktionelle DOTA-Derivate und ihre Konjugation an Peptide haben sich zu einer etablierten Strategie für die Konstruktion von zielgerichteten, metallhaltigen Mitteln entwickelt, darunter gezielte MRT-Kontrastmittel sowie diagnostische und therapeutische Radiopharmazeutika .

Studien zur Proteinstruktur und -funktion

1,4,7,10-Tetratosyl-1,4,7,10-Tetraazacyclododecan hat in verschiedenen Bereichen seine Nützlichkeit gefunden. Es hat zu Studien zur Proteinstruktur und -funktion beigetragen .

Erforschung der Struktur und Funktion von Nukleinsäuren

Darüber hinaus war es bei der Erforschung der Struktur und Funktion von Nukleinsäuren von entscheidender Bedeutung .

Wirkmechanismus

Target of Action

The primary targets of 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane are proteins and nucleic acids . The compound specifically binds to the surfaces of these biomolecules, which play crucial roles in various biological processes .

Mode of Action

The interaction of 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane with its targets involves specific binding to their surfaces . This binding results in alterations to the conformation and function of the proteins and nucleic acids .

Result of Action

The molecular and cellular effects of 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane’s action are likely to be diverse, given its interaction with proteins and nucleic acids . By altering the conformation and function of these biomolecules, the compound could potentially influence a wide range of cellular processes .

Biochemische Analyse

Biochemical Properties

1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane plays a crucial role in biochemical reactions due to its ability to form stable complexes with metal ions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of metal-ligand complexes. These interactions are essential for catalyzing biochemical reactions and stabilizing reactive intermediates. For instance, 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane can interact with metalloproteins, enhancing their catalytic efficiency and stability .

Cellular Effects

1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular functions. For example, it may affect the phosphorylation status of key signaling proteins, thereby altering signal transduction pathways. Additionally, 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane can influence gene expression by interacting with transcription factors or chromatin-modifying enzymes .

Molecular Mechanism

The molecular mechanism of 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane involves its ability to bind to specific biomolecules and modulate their activity. This compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, it may inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. Conversely, 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane can activate other enzymes by stabilizing their active conformations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane can have sustained effects on cellular functions, including prolonged enzyme inhibition or activation .

Dosage Effects in Animal Models

The effects of 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, such as cellular stress or apoptosis. Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical modulation .

Metabolic Pathways

1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. This compound can be metabolized by specific enzymes, leading to the formation of intermediate metabolites that participate in further biochemical reactions. Additionally, 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane can affect the levels of key metabolites, thereby modulating overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, it may bind to membrane transporters, allowing its entry into cells, or interact with cytoplasmic proteins, directing its distribution within the cell .

Subcellular Localization

The subcellular localization of 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles or compartments within the cell, where it exerts its biochemical effects. For instance, it may localize to the nucleus, where it interacts with transcription factors, or to the mitochondria, affecting metabolic processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane can be synthesized through a multi-step process starting from 1,4,7,10-tetraazacyclododecane. The synthesis involves the selective tosylation of the nitrogen atoms in the macrocycle. The reaction typically uses tosyl chloride (TsCl) as the tosylating agent and a base such as triethylamine (TEA) to facilitate the reaction . The reaction is carried out in an organic solvent like dichloromethane (DCM

Biologische Aktivität

1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane (TACD) is a macrocyclic compound known for its ability to form stable complexes with metal ions. This property makes it significant in various biochemical applications, including catalysis and drug delivery. This article explores the biological activity of TACD, focusing on its mechanisms of action, cellular effects, and implications in biomedical research.

- Molecular Formula : C29H38N4O6S3

- Molecular Weight : 634.83 g/mol

- CAS Number : 94530-07-1

TACD is characterized by its three tosyl groups attached to a tetraazacyclododecane framework. This structure enhances its solubility and stability in biological systems.

Target Interaction

The primary targets of TACD include proteins and nucleic acids. Its mechanism involves specific binding to these biomolecules, leading to modulation of their activities. The binding interactions are crucial for:

- Enzyme Regulation : TACD can act as both an inhibitor and an activator of various enzymes.

- Gene Expression Modulation : By interacting with transcription factors and chromatin-modifying enzymes, TACD influences gene expression patterns.

Mode of Action

The interaction of TACD with its targets can lead to diverse molecular and cellular effects:

- Enzyme Inhibition : TACD can inhibit proteases by occupying their active sites.

- Enzyme Activation : Conversely, it may stabilize the active conformations of certain enzymes, enhancing their catalytic efficiency .

Cellular Effects

TACD's influence on cellular processes includes:

- Cell Signaling Pathways : It modulates key signaling proteins' phosphorylation status, altering signal transduction pathways.

- Metabolic Processes : TACD affects cellular metabolism through its interactions with metabolic enzymes.

Stability and Temporal Effects

In laboratory settings, TACD demonstrates stability under standard conditions but may degrade under extreme pH or temperature. Long-term studies show that its effects on cellular functions can be sustained over time.

Catalytic Applications

Research indicates that TACD enhances the catalytic efficiency of metalloproteins by forming stable metal-ligand complexes. These interactions are essential for various biochemical reactions.

Biomedical Imaging

TACD derivatives have been explored for applications in medical diagnostics. For instance, its ability to chelate paramagnetic metal ions has implications in Magnetic Resonance Imaging (MRI) and other imaging modalities .

Comparative Analysis Table

| Property | 1,4,7-Tritosyl-1,4,7,10-tetraazacyclododecane |

|---|---|

| Molecular Formula | C29H38N4O6S3 |

| Molecular Weight | 634.83 g/mol |

| CAS Number | 94530-07-1 |

| Primary Biological Targets | Proteins, Nucleic Acids |

| Mechanism | Enzyme Inhibition/Activation |

| Applications | Catalysis, Biomedical Imaging |

Eigenschaften

IUPAC Name |

1,4,7-tris-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N4O6S3/c1-24-4-10-27(11-5-24)40(34,35)31-18-16-30-17-19-32(41(36,37)28-12-6-25(2)7-13-28)21-23-33(22-20-31)42(38,39)29-14-8-26(3)9-15-29/h4-15,30H,16-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXJEODHPCMQEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCNCCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N4O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327700 | |

| Record name | NSC677645 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94530-07-1 | |

| Record name | NSC677645 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.